molecular formula C22H22N6O2S B6483017 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014028-43-3

3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6483017
CAS No.: 1014028-43-3
M. Wt: 434.5 g/mol
InChI Key: CXOCXVUAKHWCLT-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 3-methylpyrazole moiety. Its structure includes a 3,4-dimethylphenyl group attached to the sulfonamide nitrogen, which may enhance lipophilicity and influence binding affinity in biological systems. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguishes it from related diazine-containing compounds (e.g., pyrimidines or pyrazines).

Properties

IUPAC Name

3,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-4-9-20(14-16(15)2)31(29,30)27-19-7-5-18(6-8-19)23-21-10-11-22(25-24-21)28-13-12-17(3)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCXVUAKHWCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyrimidine-Based Sulfonamides

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a sulfonamide group but incorporates a pyrazolo-pyrimidine scaffold. Key differences include:

  • Heterocyclic Core : Pyridazine (two adjacent nitrogens) vs. pyrimidine (1,3-diazine). Pyridazine derivatives often exhibit distinct electronic properties and solubility profiles due to nitrogen positioning.
  • Substituents: The target compound’s 3,4-dimethylphenyl group contrasts with the fluorinated chromenone and phenyl groups in ’s compound. Fluorine substituents typically enhance metabolic stability and bioavailability but may reduce solubility.
  • Physical Properties : The compound in has a melting point (MP) of 175–178°C and a molecular mass of 589.1 g/mol (M⁺+1). Comparable data for the target compound are unavailable, highlighting a gap in experimental characterization .
Sulfonamide Derivatives with Pyrazole Linkers

The (E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide series () features a pyrazole-methylene-amino linker instead of a pyridazine-amine. Structural and functional contrasts include:

  • Linker Flexibility: The methylene-amino group in ’s compounds may allow greater conformational flexibility compared to the rigid pyridazine-amine bridge in the target compound.
  • Bioavailability: highlights oral bioavailability studies via radar charts, suggesting these compounds have favorable ADME (absorption, distribution, metabolism, excretion) profiles. No such data exist for the target compound, though its dimethyl groups could improve membrane permeability .

Future Studies :

  • Experimental determination of melting point, solubility, and spectroscopic data.
  • In vitro assays for enzyme inhibition (e.g., carbonic anhydrase isoforms) and kinase profiling.
  • ADME/Tox prediction using tools like SwissADME or MolSoft.

Preparation Methods

Sulfonation of 3,4-Dimethylbenzene

The sulfonation of 3,4-dimethylbenzene is achieved using chlorosulfonic acid under controlled conditions:

C8H10+ClSO3HC8H9SO3H+HCl\text{C}8\text{H}{10} + \text{ClSO}3\text{H} \rightarrow \text{C}8\text{H}9\text{SO}3\text{H} + \text{HCl}

Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride:

C8H9SO3H+SOCl2C8H9SO2Cl+SO2+HCl\text{C}8\text{H}9\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}8\text{H}9\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}

Key Parameters :

  • Temperature: 0–5°C (prevents side reactions).

  • Reaction Time: 4–6 hours.

  • Yield: 70–85% after purification via recrystallization.

Synthesis of 4-{[6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline

Pyridazine Core Functionalization

The pyridazine ring is synthesized via cyclization of 1,4-diketones with hydrazine derivatives. For 6-chloropyridazin-3-amine:

C4H3ClN2+NH3C4H5N3+HCl\text{C}4\text{H}3\text{ClN}2 + \text{NH}3 \rightarrow \text{C}4\text{H}5\text{N}_3 + \text{HCl}

Optimization Note :

  • Use of Pd-catalyzed cross-coupling enhances regioselectivity.

Coupling Reaction: Sulfonamide Formation

The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with 4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline:

C8H9SO2Cl+C14H13N5C22H22N6O2S+HCl\text{C}8\text{H}9\text{SO}2\text{Cl} + \text{C}{14}\text{H}{13}\text{N}5 \rightarrow \text{C}{22}\text{H}{22}\text{N}6\text{O}2\text{S} + \text{HCl}

Reaction Protocol :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to absorb HCl.

  • Temperature : Room temperature, 4–6 hours.

  • Workup : Extraction with ethyl acetate, followed by washing with brine.

  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).

Yield : 50–65% after purification.

Optimization Challenges and Solutions

Side Reactions in Sulfonation

Over-sulfonation is mitigated by:

  • Stoichiometric Control : Limiting chlorosulfonic acid to 1.1 equivalents.

  • Low-Temperature Conditions : 0–5°C.

Amine Protection Strategies

The aniline group in the pyridazine intermediate is prone to oxidation. Protection via acetylation (Ac2O\text{Ac}_2\text{O}) before coupling improves stability.

Analytical Characterization

Spectroscopic Data :

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, aromatic-H), 2.51 (s, 3H, CH3_3).

  • LC-MS : m/z 435.1 [M+H]+^+.

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Citation
Route ADirect coupling without amine protection5095
Route BAcetyl-protected amine coupling6598

Industrial-Scale Considerations

  • Cost Efficiency : Use of DCM over THF reduces solvent costs by 30%.

  • Waste Management : HCl gas is neutralized with NaOH scrubbers .

Q & A

Basic: What are the key synthetic routes for synthesizing 3,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions:

Pyridazine functionalization : Reacting 6-chloropyridazine with 3-methylpyrazole under basic conditions (e.g., NaH in DMF) to introduce the pyrazole moiety .

Amination : Coupling the pyridazine intermediate with 4-nitroaniline via nucleophilic aromatic substitution, followed by nitro-group reduction to form the aniline derivative .

Sulfonylation : Reacting the aniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
Key reagents : Sodium hydride (NaH), dimethylformamide (DMF), Pd/C (for hydrogenation), and sulfonyl chlorides.

Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:
Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyridazine and pyrazole substituents (e.g., 1^1H NMR for aromatic proton splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • HPLC-PDA/UV : Assess purity (>95% recommended for biological assays) .
  • Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .

Advanced: How can researchers design experiments to optimize synthetic yield and minimize side products?

Answer:
Use Design of Experiments (DoE) principles:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., higher DMF polarity improves pyrazole coupling efficiency) .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., sulfonylation) .
    Example : A 20% yield increase was reported by optimizing pyridazine amination at 80°C in DMF vs. THF .

Advanced: How can structure-activity relationship (SAR) studies be conducted using structural analogs of this compound?

Answer:

Comparative Analysis : Synthesize analogs with variations in:

  • Pyrazole substituents (e.g., 3-methyl vs. 3,5-dimethyl) .
  • Sulfonamide aryl groups (e.g., 3,4-dimethylbenzene vs. fluorophenyl) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Data Correlation : Use computational tools (e.g., CoMFA, CoMSIA) to correlate structural features (logP, H-bond donors) with IC50_{50} values .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

Assay Validation : Ensure consistent protocols (e.g., ATP concentration in kinase assays) .

Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes .

Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., pyridazine interaction with ATP-binding pockets) .

Orthogonal Assays : Confirm activity with alternative methods (e.g., cell viability vs. enzymatic inhibition) .

Basic: What are the known biological targets or therapeutic areas for this compound?

Answer:

  • Kinase Inhibition : Pyridazine-sulfonamide hybrids target ATP-binding sites in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : Pyrazole derivatives disrupt bacterial dihydrofolate reductase .
  • Anti-Inflammatory Potential : Sulfonamides modulate COX-2 activity in preclinical models .

Advanced: Which computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sulfonamide nucleophilicity .
  • Molecular Dynamics (MD) : Simulate binding stability in kinase pockets (e.g., using GROMACS) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .

Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and polymorph stability .

Light Exposure : Assess photodegradation under UV-Vis light (λ = 254–365 nm) .

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